![molecular formula C16H20FN3O3 B2446588 N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide CAS No. 887465-85-2](/img/structure/B2446588.png)
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. FLAP inhibitors are a class of drugs that block the production of leukotrienes, which are inflammatory molecules involved in a variety of diseases.
Scientific Research Applications
- Breast Cancer : Molecular docking studies indicate that this compound has binding affinity to the human estrogen alpha receptor (ERα), similar to 4-OHT (a native ligand). ERα plays a crucial role in breast cancer development and progression .
- Hepatic Cancer : Fluorinated compounds, like our target molecule, are popular in medicinal chemistry. The C-F bond stability and increased binding affinity contribute to their potential as drug agents. Some pyrazoles have been patented as hepatic cancer agents .
Anti-Inflammatory Properties
- Pyrazoles and their derivatives are known for their anti-inflammatory activity . Further investigation into this compound’s specific anti-inflammatory mechanisms could yield valuable insights.
Antimicrobial Applications
- Pyrazoles have demonstrated antimicrobial activity . Investigating whether our compound exhibits similar effects against specific pathogens could be worthwhile.
Analgesic Function
- Pyrazoles have been associated with analgesic properties . Researchers might explore the compound’s potential as a pain-relieving agent.
Other Biological Activities
- Pyrazoles are versatile and have been studied for their anti-tuberculosis, cytotoxicity, and other functions . Our compound’s unique structure could contribute to additional biological effects.
properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c17-11-2-1-3-13(8-11)20-10-12(9-15(20)22)18-16(23)19-6-4-14(21)5-7-19/h1-3,8,12,14,21H,4-7,9-10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYVZVVVIHUOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.